molecular formula C23H29N3 B11096592 1-benzyl-N-cyclohexyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine

1-benzyl-N-cyclohexyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine

Cat. No.: B11096592
M. Wt: 347.5 g/mol
InChI Key: GYUWWNGCFSDGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-cyclohexyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-cyclohexyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable ketone or aldehyde under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the benzodiazepine core.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a similar nucleophilic substitution reaction, using a cyclohexyl halide.

    Methylation: The final step involves the methylation of the compound, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cyclohexyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclohexyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or cyclohexyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-benzyl-N-cyclohexyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

Mechanism of Action

The mechanism of action of 1-benzyl-N-cyclohexyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant effects.

    Lorazepam: Commonly used for its anxiolytic and sedative effects.

Uniqueness

1-benzyl-N-cyclohexyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine is unique due to its specific structural features, including the presence of both benzyl and cyclohexyl groups

Properties

Molecular Formula

C23H29N3

Molecular Weight

347.5 g/mol

IUPAC Name

5-benzyl-N-cyclohexyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-imine

InChI

InChI=1S/C23H29N3/c1-18-16-23(24-20-12-6-3-7-13-20)25-21-14-8-9-15-22(21)26(18)17-19-10-4-2-5-11-19/h2,4-5,8-11,14-15,18,20H,3,6-7,12-13,16-17H2,1H3,(H,24,25)

InChI Key

GYUWWNGCFSDGRK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2CCCCC2)NC3=CC=CC=C3N1CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.